4,6-Dichloropyrimidin-5-ol
Overview
Description
4,6-Dichloropyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidin-5-ol typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride. The reaction is carried out under reflux conditions, where the phosphoryl chloride acts as both the chlorinating agent and the solvent. The reaction mixture is heated to reflux, and the product is isolated by distillation and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 5th position can undergo oxidation to form corresponding ketones or reduction to form alcohol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Phosphoryl Chloride: Used for chlorination reactions.
Amines and Thiols: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Ketones and Alcohols: Formed through oxidation and reduction reactions.
Complex Heterocycles: Formed through condensation reactions.
Scientific Research Applications
4,6-Dichloropyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbaldehyde
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-5-ethylpyrimidine
- 4,6-Dichloro-N-methylpyrimidin-5-amine
- 4,6-Dichloropyrimidine-5-carboxamide
Uniqueness
4,6-Dichloropyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity compared to other similar compounds. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
4,6-dichloropyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCZUINQXBXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666602 | |
Record name | 4,6-Dichloropyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425394-89-4 | |
Record name | 4,6-Dichloropyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloropyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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